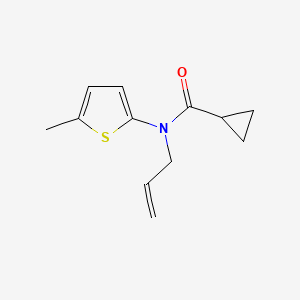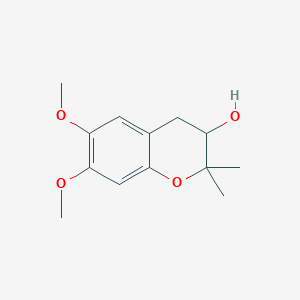![molecular formula C15H18FNO3S B14537461 6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-52-8](/img/structure/B14537461.png)
6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a thia-azaspirodecane ring system is fused with a carboxylic acid group and a fluorophenoxy moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis may begin with the formation of a thia-azaspirodecane intermediate, followed by the introduction of the fluorophenoxy group via nucleophilic substitution reactions. The final step often involves the carboxylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure.
Pinnaic Acid: Another marine-derived compound with a 6-azaspirodecane skeleton.
Uniqueness
6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
CAS No. |
62159-52-8 |
|---|---|
Molecular Formula |
C15H18FNO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-(4-fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO3S/c16-10-4-6-11(7-5-10)20-13-3-1-2-8-15(13)17-12(9-21-15)14(18)19/h4-7,12-13,17H,1-3,8-9H2,(H,18,19) |
InChI Key |
YRHSZMANMOOAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)OC3=CC=C(C=C3)F)NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


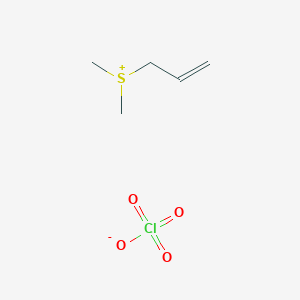
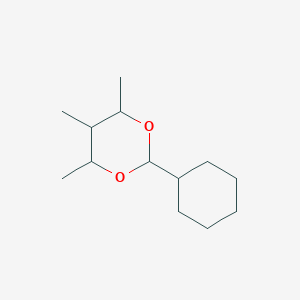


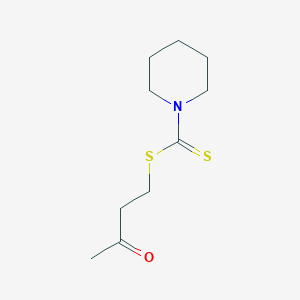
silane](/img/structure/B14537421.png)

